![molecular formula C14H20N4O B2354480 (E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide CAS No. 2411332-96-0](/img/structure/B2354480.png)
(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide is believed to work by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes) that is found in immune cells. This binding activates a signaling pathway that leads to the production of interferons, which are proteins that help the immune system fight off infections and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, which are proteins that help regulate the immune system. It has also been shown to increase the production of nitric oxide, a molecule that helps regulate blood flow and blood pressure. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
One advantage of (E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide is that it has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. This makes it a promising candidate for further study as a potential cancer treatment. However, one limitation of this compound is that it has not yet been tested in human clinical trials. This means that its safety and effectiveness in humans are not yet known.
未来方向
There are a number of potential future directions for research on (E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide. One area of focus could be on developing more efficient and cost-effective synthesis methods for the compound. Another area of focus could be on testing the compound in human clinical trials to determine its safety and effectiveness as a cancer treatment. Additionally, researchers could investigate the potential use of this compound in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, further research could be conducted to better understand the mechanism of action of this compound and how it interacts with the immune system to fight cancer.
合成方法
The synthesis of (E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide involves a multi-step process that begins with the reaction of 2-methyl-4-nitropyrimidine with cyclopropylamine to form 1-(2-methylpyrimidin-4-yl)cyclopropanamine. This intermediate is then reacted with but-2-enoyl chloride in the presence of a base to form this compound. The final product is purified using column chromatography.
科学研究应用
(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. In preclinical animal models, this compound has been shown to inhibit tumor growth and increase survival rates.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-11-15-9-6-12(16-11)14(7-8-14)17-13(19)5-4-10-18(2)3/h4-6,9H,7-8,10H2,1-3H3,(H,17,19)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPNSPTVSPSSLX-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2(CC2)NC(=O)C=CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)C2(CC2)NC(=O)/C=C/CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
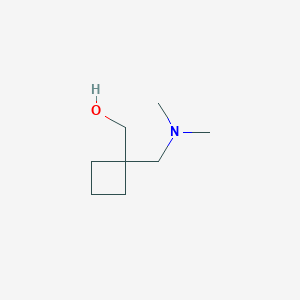
![10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine](/img/structure/B2354398.png)
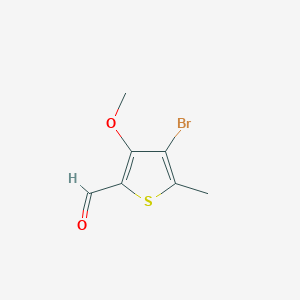
![3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid](/img/structure/B2354404.png)
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354407.png)
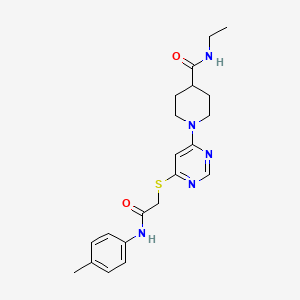

![N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2354410.png)
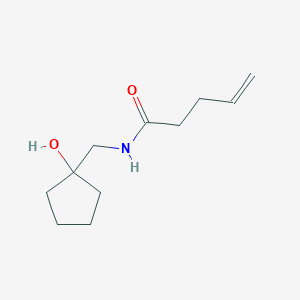
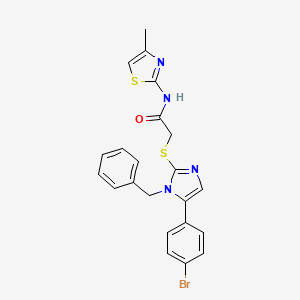

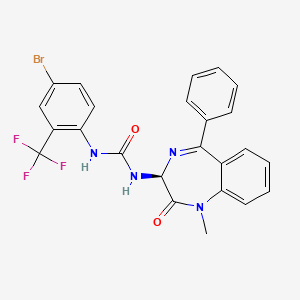
![1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354418.png)
![3-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B2354419.png)
